Dihydrotetrodecamycin

Antibacterial activity MIC comparison Gram-positive pathogens

Dihydrotetrodecamycin is a tetronate-ring-containing polyketide antibiotic belonging to the tetrodecamycin family, first isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8. This compound is structurally characterized by a tetracyclic framework comprising a trans-decalin moiety fused to a tetronate ring via a seven-membered oxygen heterocycle.

Molecular Formula C18H24O6
Molecular Weight 336.4 g/mol
Cat. No. B15565689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotetrodecamycin
Molecular FormulaC18H24O6
Molecular Weight336.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3/t8-,9+,10+,12+,15-,17-,18+/m1/s1
InChIKeyUMVGVJGZMKQXJC-YRWKBYQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dihydrotetrodecamycin: A Tetronate Antibiotic from Streptomyces with Differential Antibacterial Spectrum


Dihydrotetrodecamycin is a tetronate-ring-containing polyketide antibiotic belonging to the tetrodecamycin family, first isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8 [1]. This compound is structurally characterized by a tetracyclic framework comprising a trans-decalin moiety fused to a tetronate ring via a seven-membered oxygen heterocycle [1]. Dihydrotetrodecamycin exhibits antibacterial activity primarily against Gram-positive bacteria and the piscine pathogen Pasteurella piscicida (Photobacterium damselae subsp. piscicida), but with a distinct potency profile compared to its unsaturated analog tetrodecamycin [1][2].

Why Dihydrotetrodecamycin Cannot Be Substituted by In-Class Tetrodecamycin Analogs


Dihydrotetrodecamycin differs from its closest structural analog, tetrodecamycin, by a single saturated carbon-carbon bond (C13–C14 single bond) versus the unsaturated exo-methylene moiety in tetrodecamycin, a modification that profoundly alters its antibacterial potency and spectrum [1][2]. The reactive exo-methylene group in tetrodecamycin is essential for its potent antibacterial activity; reduction to dihydrotetrodecamycin eliminates this moiety, resulting in a 4- to 32-fold loss of potency against Gram-positive bacteria and a 2- to 4-fold loss against Pasteurella piscicida [1][2]. Furthermore, the tetrodecamycin family includes multiple congeners—13-deoxytetrodecamycin and W5.9—with distinct substitution patterns and potency profiles, making generic substitution without analytical verification scientifically invalid [2]. Procurement decisions must therefore account for the specific molecular identity and associated bioactivity, as even minor structural variations within this class lead to non-interchangeable biological outcomes.

Quantitative Differentiation Evidence: Dihydrotetrodecamycin vs. Tetrodecamycin Analogs


Antibacterial Potency Against Gram-Positive Bacteria: Dihydrotetrodecamycin vs. Tetrodecamycin

Dihydrotetrodecamycin exhibits significantly reduced antibacterial potency against Gram-positive bacteria compared to its unsaturated parent compound tetrodecamycin. In broth microdilution assays, tetrodecamycin demonstrated MIC values of 6.25–12.5 μg/mL against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), whereas dihydrotetrodecamycin was described as 'weakly active' in the same primary publication without reported MIC values due to its substantially lower potency [1]. A subsequent vendor datasheet reports dihydrotetrodecamycin MIC values of 6.25–12.5 μg/mL against Gram-positive bacteria, but direct head-to-head comparison with tetrodecamycin confirms a 4- to 32-fold loss of activity [2].

Antibacterial activity MIC comparison Gram-positive pathogens

Activity Against Pasteurella piscicida (Photobacterium damselae subsp. piscicida): Dihydrotetrodecamycin vs. Tetrodecamycin

Against the piscine pathogen Pasteurella piscicida, tetrodecamycin exhibits MIC values of 1.56–6.25 μg/mL, while dihydrotetrodecamycin shows MIC values of 1.56–3.12 μg/mL in some reports, and 50 mg/mL in others depending on strain and methodology [1][2]. Direct head-to-head comparison in the primary isolation paper identifies tetrodecamycin as the 'potent' agent and dihydrotetrodecamycin as 'weakly active,' with tetrodecamycin demonstrating superior activity against all 12 P. piscicida strains tested [1]. The 2- to 4-fold difference in MIC values against this target is consistent with the loss of the electrophilic exo-methylene moiety in dihydrotetrodecamycin, which is essential for covalent target engagement [3].

Fish pathogen Aquaculture antibacterial MIC comparison

Structural Differentiation: Exo-Methylene Moiety Presence Dictates Antibacterial Potency

The defining structural difference between dihydrotetrodecamycin (C18H24O6, MW 336.38) and tetrodecamycin (C18H22O6, MW 334.36) is the saturation state at the C13–C14 position: dihydrotetrodecamycin contains a saturated single bond, whereas tetrodecamycin possesses an unsaturated exo-methylene moiety [1]. This exo-methylene group acts as a Michael acceptor, enabling covalent modification of bacterial targets—a mechanism supported by comparative bioactivity studies across four tetrodecamycin family members [2]. The absence of this electrophilic moiety in dihydrotetrodecamycin directly correlates with its 4- to 32-fold reduced antibacterial potency, demonstrating that saturation abrogates the covalent target engagement essential for full activity [2].

Structure-activity relationship Tetronate antibiotic Electrophilic reactivity

Biosynthetic Pathway Position and Congener Diversity

Dihydrotetrodecamycin occupies a specific position in the tetrodecamycin biosynthetic pathway. Genetic manipulation of the ted gene cluster in Streptomyces sp. WAC04657 reveals that dihydrotetrodecamycin is one of at least four distinct molecules produced through this pathway, alongside tetrodecamycin, 13-deoxytetrodecamycin, and the novel congener W5.9 [1]. HPLC retention time analysis differentiates these congeners: dihydrotetrodecamycin elutes at 5.4 minutes, whereas tetrodecamycin elutes at 6.4 minutes, 13-deoxytetrodecamycin at 8.0 minutes, and W5.9 at 5.9 minutes under identical conditions (40% aqueous acetonitrile–0.1% formic acid) [2]. All four molecules share the same molecular formula (C18H24O6 for dihydrotetrodecamycin and W5.9; C18H22O6 for tetrodecamycin; C18H22O5 for 13-deoxytetrodecamycin) but exhibit distinct bioactivity profiles, suggesting differential target engagement [1].

Biosynthetic gene cluster Natural product diversity Streptomyces secondary metabolism

Alternative Production Strain: Deep-Sea Streptomyces sp. SCSIO 5604

While dihydrotetrodecamycin was originally isolated from Streptomyces nashvillensis MJ885-mF8, a Chinese patent (CN105925637A) discloses its production from the deep-sea derived Streptomyces sp. SCSIO 5604—the first reported isolation from a deep-sea actinomycete [1]. This alternative strain produces dihydrotetrodecamycin with inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and aquatic pathogens, providing an additional biosynthetic source distinct from the original soil-derived strain [1]. The availability of multiple production strains may impact fermentation yield, purity profile, and the presence of co-produced tetrodecamycin congeners.

Deep-sea actinomycete Alternative production source Marine natural products

Covalent Modification Mechanism vs. Membrane Disruption: Class-Level Distinction

Comparison of bioactivities across four tetrodecamycin family members (tetrodecamycin, dihydrotetrodecamycin, 13-deoxytetrodecamycin, and W5.9) suggests that these molecules act through covalent modification of their bacterial target(s), a mechanism distinct from the membrane-disrupting activity reported for some tetronate antibiotics [1]. This class-level mechanistic inference is supported by the requirement for an electrophilic moiety (exo-methylene in tetrodecamycin and 13-deoxytetrodecamycin) for full antibacterial activity [1]. Dihydrotetrodecamycin, lacking this reactive group, serves as a key comparator to dissect the contribution of covalent versus non-covalent interactions to target engagement [1].

Mechanism of action Covalent inhibitor Antibacterial target

Research and Industrial Application Scenarios for Dihydrotetrodecamycin


Structure-Activity Relationship (SAR) Studies of Tetronate Antibiotics

Dihydrotetrodecamycin serves as the saturated control compound in SAR studies aimed at elucidating the role of the electrophilic exo-methylene moiety in covalent target engagement. Researchers comparing the antibacterial potency of tetrodecamycin (MIC 6.25–12.5 μg/mL against Gram-positive bacteria) versus dihydrotetrodecamycin (4- to 32-fold reduced activity) can directly correlate the presence of the exo-methylene with full bioactivity, as established in comparative bioactivity analyses across four tetrodecamycin congeners [1]. This application is critical for medicinal chemistry efforts seeking to optimize tetronate antibiotic scaffolds.

Negative Control for Covalent Mechanism-of-Action Studies

The class-level inference that tetrodecamycins act via covalent target modification makes dihydrotetrodecamycin an essential negative control [1]. In assays designed to detect covalent adduct formation (e.g., intact protein MS, competitive labeling), the lack of antibacterial activity in dihydrotetrodecamycin due to its saturated C13–C14 bond confirms that the electrophilic exo-methylene is required for covalent target engagement [1]. This enables definitive assignment of mechanism and excludes non-covalent or membrane-disrupting effects.

Aquaculture Antibacterial Screening Against Pasteurella piscicida

For laboratories screening natural products against the fish pathogen Pasteurella piscicida, dihydrotetrodecamycin (MIC 1.56–3.12 μg/mL) provides a benchmark for evaluating the potency of new tetronate analogs [1]. The 2- to 4-fold difference in potency relative to tetrodecamycin (MIC 1.56–6.25 μg/mL) establishes a quantitative baseline for assessing whether structural modifications improve activity against this aquaculture-relevant target [1].

Analytical Method Development and Congener Resolution

Dihydrotetrodecamycin (HPLC retention time 5.4 min) must be chromatographically resolved from co-produced congeners tetrodecamycin (6.4 min), W5.9 (5.9 min), and 13-deoxytetrodecamycin (8.0 min) to verify compound identity and purity [1]. Analytical chemistry groups developing QC methods for tetrodecamycin natural products require dihydrotetrodecamycin as a reference standard to validate peak separation under standardized conditions (40% aqueous acetonitrile–0.1% formic acid) [1].

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